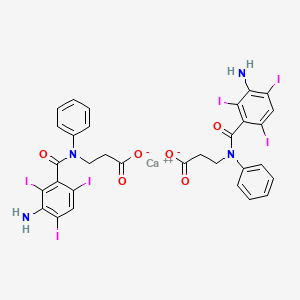
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT: is a complex organic compound that features a beta-alanine backbone with a substituted benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT typically involves multiple steps:
Formation of the benzoic acid derivative: The starting material, 3-amino-2,4,6-triiodobenzoic acid, is synthesized through iodination of 3-aminobenzoic acid.
Coupling with beta-alanine: The benzoic acid derivative is then coupled with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the calcium salt: The final step involves the neutralization of the product with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, given the presence of iodine atoms which are good leaving groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Deiodinated products.
Substitution: Substituted aromatic compounds with different halogens or functional groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Analytical chemistry: Employed in various analytical techniques due to its unique chemical properties.
Biology
Biochemical studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Diagnostic agents: Potential use in imaging due to the presence of iodine atoms.
Therapeutic agents: Investigated for potential therapeutic applications, particularly in targeting specific biochemical pathways.
Industry
Material science: Used in the development of new materials with specific properties.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-, CALCIUM SALT involves its interaction with specific molecular targets. The iodine atoms may play a role in imaging applications, while the beta-alanine backbone can interact with enzymes and receptors in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
beta-ALANINE, N-(3-AMINO-2,4,6-TRIIODOBENZOYL)-N-PHENYL-: The non-calcium salt form.
3-amino-2,4,6-triiodobenzoic acid: The precursor in the synthesis.
beta-ALANINE derivatives: Other compounds with beta-alanine backbone but different substituents.
Properties
CAS No. |
77966-96-2 |
|---|---|
Molecular Formula |
C32H24CaI6N4O6 |
Molecular Weight |
1362.1 g/mol |
IUPAC Name |
calcium;3-(N-(3-amino-2,4,6-triiodobenzoyl)anilino)propanoate |
InChI |
InChI=1S/2C16H13I3N2O3.Ca/c2*17-10-8-11(18)15(20)14(19)13(10)16(24)21(7-6-12(22)23)9-4-2-1-3-5-9;/h2*1-5,8H,6-7,20H2,(H,22,23);/q;;+2/p-2 |
InChI Key |
OHWYOBDGJKRAOI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.C1=CC=C(C=C1)N(CCC(=O)[O-])C(=O)C2=C(C(=C(C=C2I)I)N)I.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13756289.png)
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
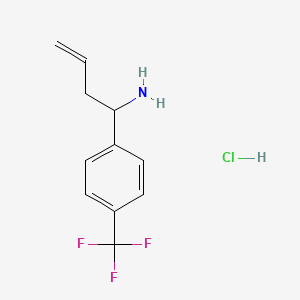
![N~2~,N~7~-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]naphthalene-2,7-dicarboxamide--hydrogen chloride (1/1)](/img/structure/B13756306.png)
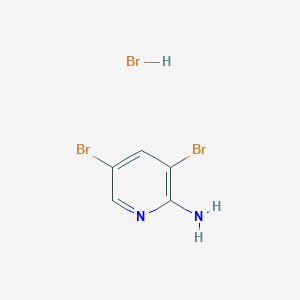

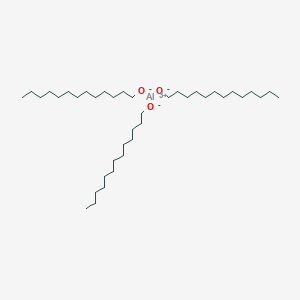
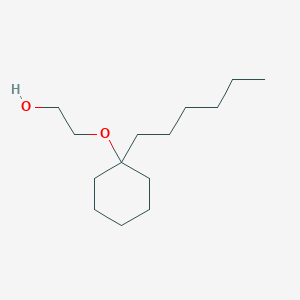
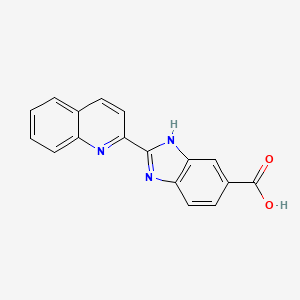
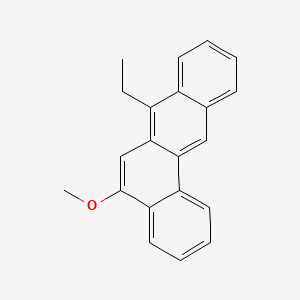
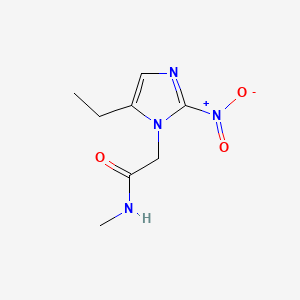

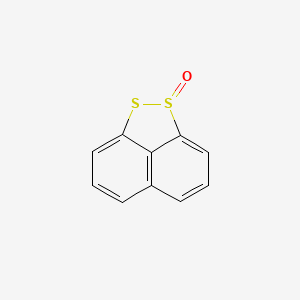
![1-(1H-Benzo[d]imidazol-1-yl)ethanol](/img/structure/B13756376.png)
